molecular formula C9H19ClN2O B2962523 N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride CAS No. 1171194-73-2

N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride

Cat. No. B2962523
CAS RN: 1171194-73-2
M. Wt: 206.71
InChI Key: OYAPNLBNZDRTPU-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. Despite its toxic effects, MPTP has been instrumental in advancing our understanding of the pathophysiology of Parkinson's disease and has opened up new avenues for the development of potential treatments.

Mechanism of Action

N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction. This ultimately leads to the death of the neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride causes selective degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride also causes oxidative stress, inflammation, and mitochondrial dysfunction, which contribute to the degeneration of the neurons.

Advantages and Limitations for Lab Experiments

N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride has several advantages for laboratory experiments. It produces a consistent and reproducible model of Parkinson's disease, allowing researchers to study the disease in a controlled environment. N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride is also relatively easy to administer and has a rapid onset of action, allowing researchers to study the early stages of the disease. However, N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride has several limitations, including its toxicity and the fact that it only produces a partial model of the disease, as it does not replicate all the features of Parkinson's disease.

Future Directions

There are several future directions for research on N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride and Parkinson's disease. One area of research is the development of new treatments that target the underlying mechanisms of the disease, such as oxidative stress and mitochondrial dysfunction. Another area of research is the identification of biomarkers that can be used to diagnose Parkinson's disease at an earlier stage. Additionally, researchers are exploring the use of stem cell therapies and gene therapies to replace the damaged dopaminergic neurons and restore normal function to the brain.

Synthesis Methods

N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride is synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride) with hydroxylamine hydrochloride. The reaction is carried out under anhydrous conditions and requires careful handling due to the toxic nature of the reagents and the product.

Scientific Research Applications

N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride has been extensively used in scientific research to create animal models of Parkinson's disease. The neurotoxic effects of N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride selectively target dopaminergic neurons in the substantia nigra, leading to the degeneration of these neurons and the development of motor symptoms similar to Parkinson's disease. This has allowed researchers to study the underlying mechanisms of the disease and to test potential treatments.

properties

IUPAC Name

N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-8(2)7-11-5-3-9(10-12)4-6-11;/h8,12H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAPNLBNZDRTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(=NO)CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutylpiperidin-4-one oxime hydrochloride

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